Cas no 33554-30-2 (2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole)

2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole structure
33554-30-2 structure
Product Name:2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole
CAS No:33554-30-2
MF:C11H12ClNO
MW:209.672081947327
CID:1458498
PubChem ID:639989
Update Time:2025-04-20

2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole
    • 2-(4-chlorophenyl)- 4,4-dimethyl-4,5-dihydrooxazole
    • 2-(4-chlorophenyl)-4,4-dimethyl-2-oxazoline
    • 2-(4-chloro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
    • SureCN3762622
    • 2-[4-Chlorophenyl]-4,5-dihydro-4,4-dimethyloxazole
    • CTK8I2656
    • STOCK1S-90680
    • STL361425
    • 2-(4-chloro-phenyl)-4,4-dimethyl-1,3-oxazoline
    • 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
    • AC1LCZPW
    • CCG-107830
    • AKOS003596167
    • Cambridge id 6116917
    • DTXSID70348683
    • SR-01000450494
    • oxazole, 2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethyl-
    • DB-301828
    • EU-0073482
    • SR-01000450494-1
    • 4-chlorophenyl- 4,4-dimethyl-4,5-dihydrooxazole
    • InChI=1/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H
    • XCQDCQKNZXMXGM-UHFFFAOYSA-N
    • 2-(4-CHLOROPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE
    • 33554-30-2
    • 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
    • SCHEMBL3762622
    • AJ-292/14597223
    • V10372
    • Inchi: 1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
    • InChI Key: XCQDCQKNZXMXGM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC(C)(C)CO1

Computed Properties

  • Exact Mass: 209.06086
  • Monoisotopic Mass: 209.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • PSA: 21.59
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.